N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide
Description
N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclopropyl group, a piperazine ring, and a benzoyl moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)26-17-8-4-15(5-9-17)19(25)23-12-10-22(11-13-23)14-18(24)21-16-6-7-16/h4-5,8-9,16H,6-7,10-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFMGWMGNVZBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzoyl Piperazine Intermediate:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on neurotransmitter systems, making it a candidate for treating neurological disorders.
Biochemistry: Used in research to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]propionamide: Contains a propionamide group, offering different pharmacokinetic properties.
Uniqueness: N-cyclopropyl-2-[4-[4-[(2-methylpropan-2-yl)oxy]benzoyl]piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group enhances metabolic stability, while the benzoyl piperazine moiety contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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